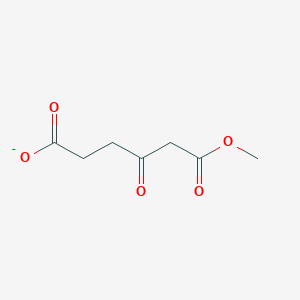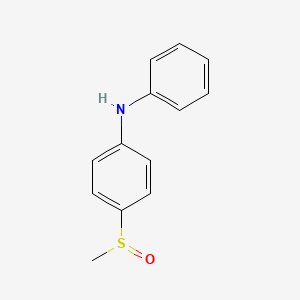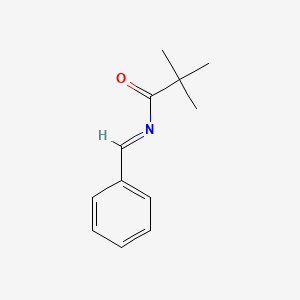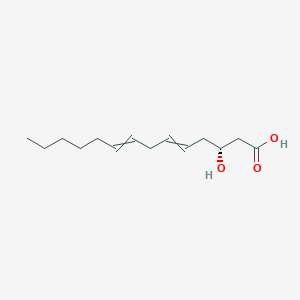
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione is an organic compound with a unique structure that includes a phenyl group, a piperidine ring, and a dithione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione typically involves the reaction of 1-phenyl-2-(piperidin-1-yl)ethanone with sulfur sources under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dithione moiety into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfur-containing functional groups.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione involves its interaction with molecular targets such as enzymes and receptors. The dithione moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenyl and piperidine groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione
- 1-Phenyl-2-(pyrrolidin-1-yl)ethane-1,2-dione
Comparison: 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dithione is unique due to the presence of the dithione moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The dithione group allows for specific interactions with sulfur-sensitive biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
501012-82-4 |
|---|---|
Molecular Formula |
C13H15NS2 |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
1-phenyl-2-piperidin-1-ylethane-1,2-dithione |
InChI |
InChI=1S/C13H15NS2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
XVCWGBMJJCKKQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)C(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12577458.png)
![(1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene]](/img/structure/B12577463.png)

![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)


![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)

![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)

![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)

